molecular formula C6H8N2OS B069583 2-(2-Methyl-1,3-thiazol-4-yl)acetamide CAS No. 185623-66-9

2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Cat. No. B069583
CAS RN: 185623-66-9
M. Wt: 156.21 g/mol
InChI Key: QSGPRSNMQHVIHE-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1,3-thiazol-4-yl)acetamide” is a chemical compound with the CAS Number: 185623-66-9. It has a molecular weight of 157.22 . The IUPAC name for this compound is 2-(2-methyl-1H-1lambda3-thiazol-4-yl)acetamide .


Molecular Structure Analysis

The InChI code for “2-(2-Methyl-1,3-thiazol-4-yl)acetamide” is 1S/C6H9N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3,10H,2H2,1H3,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including 2-(2-Methyl-1,3-thiazol-4-yl)acetamide , have been studied for their antimicrobial properties. They are known to be effective against a range of microbial pathogens. For instance, sulfathiazole, a related compound, is used as a short-acting sulfa drug . The modification of thiazole-based compounds can lead to new molecules with potent antimicrobial activities, which is crucial in the development of new antibiotics to combat resistant strains of bacteria.

Anticancer Research

Thiazoles are also prominent in anticancer research. Compounds like tiazofurin are known for their antineoplastic properties . Researchers are actively exploring thiazole derivatives for their potential to inhibit cancer cell growth and proliferation. The structural modification of thiazole moieties can generate new molecules with significant antitumor activities.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of thiazole derivatives make them valuable in the treatment of chronic inflammatory diseases. Meloxicam, for example, is an anti-inflammatory drug that contains a thiazole ring . The exploration of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide in this context could lead to the development of new medications with improved efficacy and reduced side effects.

Neuroprotective Properties

Thiazole derivatives have shown promise in neuroprotection, which is vital for diseases like Alzheimer’s and Parkinson’s. Compounds containing thiazole structures are being investigated for their role in the synthesis of neurotransmitters and their potential to protect neuronal cells from damage .

Antihypertensive Activity

Thiazole compounds have been associated with antihypertensive activity, which is important for managing high blood pressure. The exploration of new thiazole derivatives could contribute to the development of novel antihypertensive drugs with better patient outcomes .

Agricultural Chemicals

In the agricultural sector, thiazole derivatives are used to create agrochemicals such as fungicides and herbicides. They play a crucial role in protecting crops from various diseases and pests. The synthesis of new thiazole-based compounds with herbicidal activities is an area of active research .

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGPRSNMQHVIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377701
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-thiazol-4-yl)acetamide

CAS RN

185623-66-9
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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